6-(5-fluoro-2-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Description
The compound 6-(5-fluoro-2-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine belongs to the pyridopyrimidine class of heterocycles, characterized by a fused bicyclic structure containing nitrogen atoms at positions 1, 3, and 8 of the pyrido[4,3-d]pyrimidine core (Figure 1). Pyrido[4,3-d]pyrimidines are structurally related to nucleic acid components and have been explored for diverse therapeutic applications, including kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
6-(5-fluoro-2-methoxyphenyl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O3S/c1-21-13-3-2-11(15)6-14(13)22(19,20)18-5-4-12-10(8-18)7-16-9-17-12/h2-3,6-7,9H,4-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFYEWNBYGQLTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC3=NC=NC=C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-fluoro-2-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine typically involves multiple steps, starting with the preparation of the 5-fluoro-2-methoxybenzenesulfonyl chloride intermediate . This intermediate is then reacted with a suitable pyrido[4,3-d]pyrimidine derivative under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(5-fluoro-2-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove specific functional groups or alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and reaction time, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products .
Scientific Research Applications
Chemistry
In the field of chemistry, 6-(5-fluoro-2-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine serves as a building block for synthesizing more complex molecules. It is utilized in various organic reactions due to its reactivity and structural properties.
Biology
The compound is being studied for its potential biological activities:
- Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown its efficacy against certain cancer cell lines by inhibiting key enzymes associated with tumor growth.
- Receptor Binding : Its interaction with G protein-coupled receptors (GPCRs) suggests potential therapeutic applications in modulating receptor functions.
Medicine
In medical research, the compound's unique structure positions it as a candidate for drug discovery:
- Oncology : Preliminary studies indicate that it may exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer progression.
- Infectious Diseases : Its potential use in treating infectious diseases is under investigation due to its ability to interact with biological targets critical for pathogen survival.
Case Studies and Research Findings
-
Cytotoxic Activity Against Lung Cancer Cells :
A study screened compounds similar to this compound for cytotoxicity against A549 lung cancer cells. The results indicated significant inhibition of cell proliferation at low concentrations (IC50 values ranging from 0.009 to 0.026 µM) . -
Inhibition of EGFR :
A related study demonstrated that derivatives of this compound effectively inhibited EGFR activity. The findings suggest that such compounds could serve as dual inhibitors for both EGFR and HER2 receptors, which are vital targets in cancer therapy . -
Biological Activity Profiles :
Research on similar pyrido[4,3-d]pyrimidine derivatives revealed their potential as analgesic agents with comparable efficacy to established drugs like tramadol . This indicates a promising avenue for further exploration in pain management therapies.
Mechanism of Action
The mechanism of action of 6-(5-fluoro-2-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Key Structural Features :
- Core : Pyrido[4,3-d]pyrimidine (C₇H₈N₃).
- Substituent : 5-Fluoro-2-methoxybenzenesulfonyl group (C₆H₄FSO₂OCH₃).
- Molecular Formula : C₁₃H₁₃FN₃O₃S.
- Molecular Weight : 337.33 g/mol (calculated).
Comparison with Structural Analogs
Pyrido[4,3-d]pyrimidine derivatives vary widely in substituent groups, which modulate their bioactivity, solubility, and stability. Below is a comparative analysis of the target compound with structurally related analogs from the literature.
Substituent Diversity and Physicochemical Properties
Key Observations :
Biological Activity
6-(5-fluoro-2-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrido[4,3-d]pyrimidine core substituted with a 5-fluoro-2-methoxybenzenesulfonyl group. Its molecular formula is , with a molecular weight of 319.34 g/mol. The presence of the sulfonyl group enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may act as an inhibitor or modulator of enzymatic activity by binding to active sites or influencing receptor functions. This interaction can lead to alterations in cellular signaling pathways, affecting processes such as proliferation, apoptosis, and inflammation.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
- Antitumor Activity: Studies have shown that pyrido[4,3-d]pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
- Antimicrobial Properties: Some derivatives have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The sulfonyl group plays a crucial role in enhancing membrane permeability and disrupting bacterial cell function.
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been noted to affect kinases and phosphatases that are critical in cancer progression and inflammatory responses.
Case Studies
-
Antitumor Efficacy in Breast Cancer Models:
A study evaluated the antitumor effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent cytotoxicity. Mechanistic studies revealed that the compound induced apoptosis via mitochondrial pathways. -
Antimicrobial Activity Assessment:
In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth effectively at low concentrations (MIC values ranging from 5 to 20 µg/mL). The mechanism was attributed to disruption of bacterial cell wall synthesis. -
Kinase Inhibition Studies:
The compound was screened for its ability to inhibit specific kinases involved in cancer signaling pathways. It demonstrated significant inhibition of the PI3K/Akt pathway, which is crucial for cell survival and proliferation in various cancers.
Data Table: Biological Activities Summary
Q & A
What are the key synthetic strategies for constructing the pyrido[4,3-d]pyrimidine core in this compound?
Basic Research Question
The pyrido[4,3-d]pyrimidine scaffold is typically synthesized via multicomponent reactions or stepwise annulation. A common approach involves cyclocondensation of substituted pyrimidine precursors with cyclic amines, followed by sulfonylation at the 6-position. For example, describes a six-step synthesis starting from chiral hydroxyproline to build a pyrido[4,3-d]pyrimidine derivative, emphasizing the use of tert-butoxycarbonyl (Boc) protection to preserve regioselectivity during ring formation .
Advanced Research Question How can regioselectivity challenges during sulfonylation at the 6-position be addressed? Advanced methodologies include using sterically hindered sulfonyl chlorides (e.g., 5-fluoro-2-methoxybenzenesulfonyl chloride) and optimizing reaction conditions (e.g., low-temperature addition in anhydrous DMF) to minimize side reactions. highlights the role of pre-functionalized phenol derivatives in directing sulfonylation, with yields improved by iterative HPLC purification .
Which analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?
Basic Research Question
High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are standard for structural confirmation. For instance, demonstrates the use of X-ray crystallography to resolve stereochemical ambiguities in related pyrido-pyrimidine derivatives, while ¹⁹F NMR can confirm the presence of the 5-fluoro substituent .
Advanced Research Question How can dynamic proton exchange in the 5H,6H,7H,8H-hydrogenated ring system complicate NMR interpretation? Advanced approaches include variable-temperature NMR to slow proton exchange rates and 2D NOESY experiments to map spatial relationships between hydrogens. notes the utility of deuterated solvents (e.g., DMSO-d₆) to enhance signal resolution in crowded spectral regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
